2,4-DIAMINO-6-HIDROXI-5-NITROSOPIRIMIDINA

Descripción general

Descripción

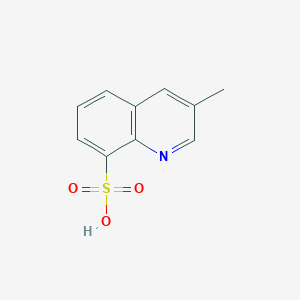

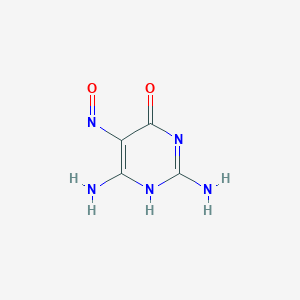

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, also known as 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, is a useful research compound. Its molecular formula is C4H5N5O2 and its molecular weight is 155.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Químicas

Este compuesto aparece como un sólido inorgánico blanco . Tiene una fórmula molecular de C4H5N5O2 y un peso molecular de 155.117 g/mol .

Síntesis

La síntesis de este compuesto se puede lograr mediante la reacción de hidróxido de sodio y cisplatino con el filtrado hidrogenado . En otro método, una suspensión de DAHNP en agua se ajustó a pH 3.5 agregando un poco de ácido sulfúrico, la suspensión ácida se mezcló con carbón vegetal palladizado al 5% en peso, la mezcla se calentó a 60 ° C y el autoclave se presurizó con 15 a 20 bar de hidrógeno .

Actividades Antituberculosas

El compuesto se ha utilizado en la síntesis de derivados basados en el núcleo de 2,4-diaminopirimidina por sus actividades antituberculosas . Se cree que la dihidrofolato reductasa en Mycobacterium tuberculosis (mt-DHFR) es un objetivo farmacológico importante en el desarrollo de fármacos antituberculosos . Este compuesto se ha utilizado para diseñar y sintetizar una serie de inhibidores de mt-DHFR .

Actividades Anticancerígenas

Se ha demostrado que el compuesto tiene actividades anticancerígenas . Sin embargo, los mecanismos específicos y las aplicaciones en el tratamiento del cáncer no se detallan en los recursos disponibles.

Desarrollo de Fármacos

El compuesto se ha utilizado en el desarrollo de fármacos dirigidos al sitio de unión del glicerol (GOL) de mt-DHFR . Los compuestos diseñados contienen un grupo hidrofílico, que puede evitar que los compuestos crucen la pared celular de Mtb para funcionar a nivel de célula completa <svg class="icon" height

Mecanismo De Acción

Target of Action

The primary target of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

The compound interacts with its target, mt-DHFR, by binding to the glycerol (GOL) binding site of the enzyme . This interaction inhibits the function of mt-DHFR, thereby disrupting the synthesis of nucleic acids and proteins .

Biochemical Pathways

The inhibition of mt-DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This disruption affects the growth and survival of Mycobacterium tuberculosis, leading to its death .

Pharmacokinetics

The compound’s ability to cross the cell wall of mycobacterium tuberculosis suggests that it may have good bioavailability .

Result of Action

The action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine results in the death of Mycobacterium tuberculosis due to the disruption of essential biochemical pathways . This makes the compound a potential candidate for the development of anti-tuberculosis drugs .

Action Environment

The action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the pH and the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by temperature, as suggested by its high melting point .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can be synthesized by the reaction of sodium hydroxide and cisplatin with hydrogenated filtrate .

Cellular Effects

It has been shown to have anticancer activity against some cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Propiedades

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method to synthesize 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine?

A: Research indicates that catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst is a highly effective synthesis method [, ]. This method has achieved yields exceeding 90% under optimized conditions [].

Q2: How can the yield of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine synthesis be maximized?

A: Employing an orthogonal design test is crucial for optimizing the reaction parameters in the synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine via hydrogenation []. This statistical method allows for the systematic investigation of multiple variables, ultimately leading to the identification of conditions that maximize yield.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.